
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. For example, the preparation of 3-substituted 5-hydroxy-5-trifluoro [chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles demonstrates the versatility of pyrazole chemistry. Another method includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents has streamlined the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various functionalization reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, 2,3-diaminopyridine, and difluoromethylation reagents. Reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Major Products Formed
Scientific Research Applications
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Utilized in the production of various pyrazole-based compounds with diverse applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), leading to disruption of fungal cell metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its diverse biological activities.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Exhibits antifungal activity.
Uniqueness
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClF2N2O |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9ClF2N2O/c1-4(2)13-7(9)5(3-14)6(12-13)8(10)11/h3-4,8H,1-2H3 |
InChI Key |
IJCJPSHVQVCGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)C(F)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
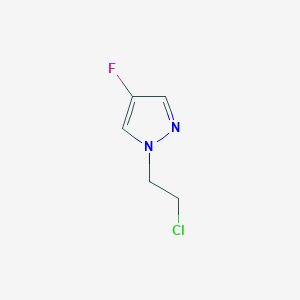
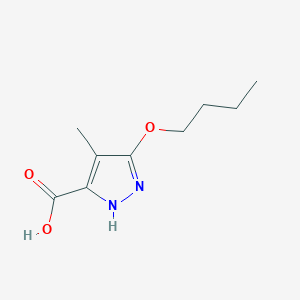
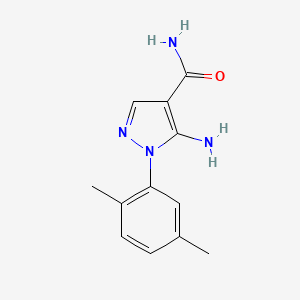
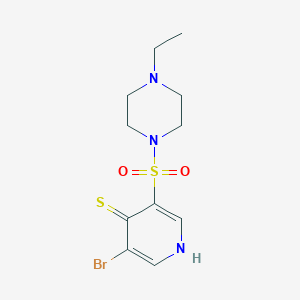


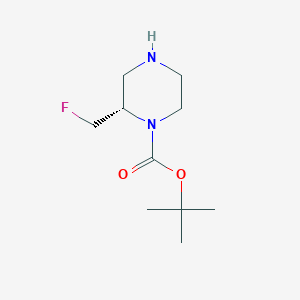


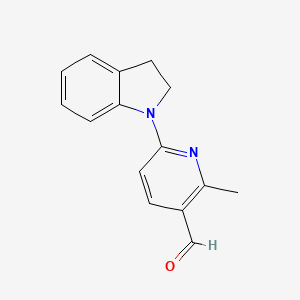


![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)
